molecular formula C25H27N7O2 B2724951 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 920373-01-9

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No. B2724951
CAS RN: 920373-01-9
M. Wt: 457.538
InChI Key: ZJDJKFNPMUAJSX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a phenylbutanone group . It belongs to the class of compounds known as triazolopyrimidines, which are heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The triazolopyrimidine core is a key structural feature, and the various substituents attached to this core likely influence the compound’s physical and chemical properties .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one, also known as 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one.

Pharmaceutical Chemistry

This compound is of significant interest in pharmaceutical chemistry due to its potential as a scaffold for drug development. The triazolo[4,5-d]pyrimidine moiety is known for its biological activity, making it a promising candidate for the development of new therapeutic agents. Research has shown that derivatives of this scaffold can exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Anticancer Research

The compound’s structure suggests potential applications in anticancer research. The presence of the triazolo[4,5-d]pyrimidine ring system is particularly noteworthy, as it has been associated with the inhibition of various cancer cell lines. Studies have indicated that compounds containing this moiety can interfere with cell proliferation and induce apoptosis in cancer cells .

Neuropharmacology

In neuropharmacology, this compound is being explored for its potential effects on the central nervous system. The piperazine ring is a common feature in many psychoactive drugs, and its combination with the triazolo[4,5-d]pyrimidine system may lead to novel treatments for neurological disorders such as anxiety, depression, and schizophrenia .

Antimicrobial Agents

The compound has shown promise as an antimicrobial agent. The triazolo[4,5-d]pyrimidine core is known to enhance the antimicrobial activity of compounds, making it a valuable scaffold for the development of new antibiotics. Research has demonstrated its effectiveness against a variety of bacterial and fungal pathogens .

Enzyme Inhibition

This compound is also being studied for its potential as an enzyme inhibitor. The triazolo[4,5-d]pyrimidine moiety can interact with various enzymes, potentially leading to the development of inhibitors for enzymes such as kinases, which are important in many biological processes and diseases .

Antiviral Research

In antiviral research, the compound’s structure is being investigated for its ability to inhibit viral replication. The triazolo[4,5-d]pyrimidine ring system has been found to interfere with the replication mechanisms of certain viruses, making it a potential candidate for the development of new antiviral drugs .

Molecular Modeling and Drug Design

Finally, this compound is of interest in the field of molecular modeling and drug design. Its complex structure allows for detailed computational studies to predict its interactions with biological targets. These studies can guide the design of new compounds with improved efficacy and reduced side effects.

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold Synthesis, biological activity and molecular modeling study of novel 1,2,4-Triazines Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as LSD1 Inhibitors [Biological activities of [1,2,4]triazolo 1,5- Antiviral Research : Green Chemistry Applications : Molecular Modeling and Drug Design

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-34-21-12-10-20(11-13-21)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJKFNPMUAJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one

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